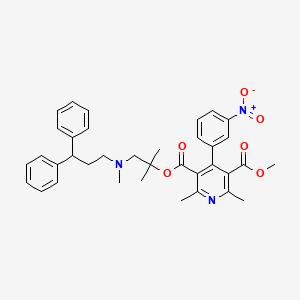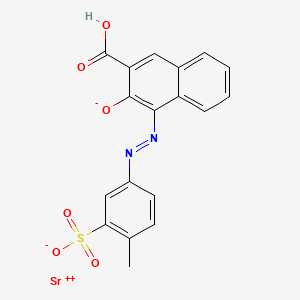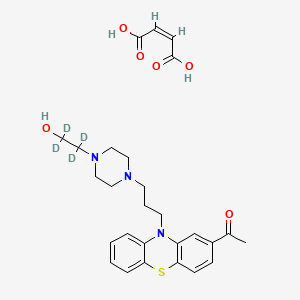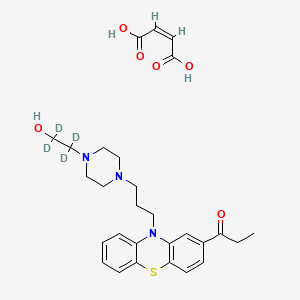
去氢乐卡地平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Nephrology: Nephroprotective Potential
Dehydro lercanidipine has been studied for its nephroprotective properties, particularly in the context of chronic kidney disease (CKD). It acts as a third-generation dihydropyridine (DHP) blocker of calcium channels, which helps in reducing tissue inflammation and tubulointerstitial fibrosis, thus contributing to a decrease in proteinuria . The drug’s high lipophilicity and vascular selectivity make it a candidate for further research in hypertensive patients with coexisting CKD .
Cardiology: Cardiovascular Applications
In cardiology, Dehydro lercanidipine is utilized for its antihypertensive effects. It has been shown to reduce blood pressure by dilating both efferent and afferent glomerular arteries while maintaining intraglomerular capillary pressure . Its potential in reducing cardiovascular events in patients with isolated systolic hypertension, especially in elderly and high-risk patients, is a significant area of research .
Neurology: Neuroprotective Effects
Research indicates that Dehydro lercanidipine may have neuroprotective effects. It has been explored for its potential to ameliorate doxorubicin-induced neuroinflammation and maintain expressions of choline acetyltransferase, which is crucial for cognitive functions . This suggests a promising avenue for the use of Dehydro lercanidipine in neurology.
Oncology: Cancer Treatment Adjunct
Dehydro lercanidipine has been investigated for its role in enhancing the cytotoxicity of proteasome inhibitors like bortezomib in cancer cells. It does so by inducing paraptosis, which involves severe vacuolation derived from the endoplasmic reticulum and mitochondria, leading to enhanced endoplasmic reticulum stress and mitochondrial Ca2+ overload . This synergistic effect could be beneficial in solid tumor treatments.
Endocrinology: Renal and Blood Pressure Management
In endocrinology, Dehydro lercanidipine’s ability to manage blood pressure and protect renal function is of interest. It has been paired with angiotensin-converting enzyme inhibitors like enalapril to reduce proteinuria and preserve renal function, which is crucial for patients at renal risk .
Pharmacology: Drug Delivery and Pharmacokinetics
The pharmacological applications of Dehydro lercanidipine include its influence on drug delivery systems and pharmacokinetics. Studies have focused on its solubility and the impact of polymorphism and particle size on its absorption and efficacy . Understanding these factors is essential for optimizing its therapeutic use.
作用机制
Target of Action
Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .
Biochemical Pathways
The inhibition of calcium influx by dehydro lercanidipine affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .
Pharmacokinetics
Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .
Action Environment
The action, efficacy, and stability of dehydro lercanidipine can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of dehydro lercanidipine. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .
未来方向
Research on Lercanidipine has shown its potential nephroprotective properties . Further studies on Lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required . Another study suggests that the development of nanocrystals by antisolvent precipitation procedure using methanol as solvent, water as antisolvent, and low amounts of PVP K30 as stabilizer is a very promising and effective method to increase the dissolution rate of Lercanidipine .
属性
IUPAC Name |
3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNIVBUTXSUBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887769-34-8 |
Source


|
| Record name | Lercandipine Hydrochloride Impurity D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)




